molecular formula C15H13ClN4O B2440562 1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1172444-10-8

1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2440562
CAS No.: 1172444-10-8
M. Wt: 300.75
InChI Key: FHIXAZNUEGJNEB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazinone core, a chlorophenyl group, a cyclopropyl group, and a methyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with a β-ketoester to form the pyrazole ring.

    Introduction of the pyridazine ring: The pyrazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring through a condensation reaction.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-7(6H)-one: This compound has a pyrimidine ring instead of a pyridazine ring, which may result in different chemical reactivity and biological activity.

    1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]triazine-7(6H)-one: This compound has a triazine ring, which can also affect its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-cyclopropyl-6-methylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c1-19-15(21)14-12(13(18-19)9-5-6-9)8-17-20(14)11-4-2-3-10(16)7-11/h2-4,7-9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIXAZNUEGJNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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